molecular formula C19H15F8NO3 B11273618 4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol

4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol

Cat. No.: B11273618
M. Wt: 457.3 g/mol
InChI Key: YFUWXTFZXBDYMX-UHFFFAOYSA-N
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Description

4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, an imino group, and an octafluoropentyl ether group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2-hydroxybenzaldehyde with 4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline under acidic conditions to form the imine linkage . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the octafluoropentyl ether group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol include:

These compounds highlight the unique features of this compound, particularly its specific arrangement of functional groups and the resulting chemical behavior.

Properties

Molecular Formula

C19H15F8NO3

Molecular Weight

457.3 g/mol

IUPAC Name

4-methoxy-2-[[4-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]iminomethyl]phenol

InChI

InChI=1S/C19H15F8NO3/c1-30-14-6-7-15(29)11(8-14)9-28-12-2-4-13(5-3-12)31-10-17(22,23)19(26,27)18(24,25)16(20)21/h2-9,16,29H,10H2,1H3

InChI Key

YFUWXTFZXBDYMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NC2=CC=C(C=C2)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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